An In-depth Technical Guide to 4,5-Difluoro-2-hydroxybenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4,5-Difluoro-2-hydroxybenzoic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4,5-difluoro-2-hydroxybenzoic acid, a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its current and potential applications, grounding our discussion in established scientific principles and field-proven insights.
Core Molecular Characteristics
4,5-Difluoro-2-hydroxybenzoic acid, also known as 4,5-difluorosalicylic acid, is a polysubstituted aromatic carboxylic acid. The strategic placement of two fluorine atoms on the benzene ring, ortho and meta to the carboxylic acid and ortho and para to the hydroxyl group, imparts unique electronic properties that significantly influence its reactivity and biological activity.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4,5-difluoro-2-hydroxybenzoic acid is paramount for its effective use in research and development. The presence of both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting carboxylic acid group, in addition to the electron-withdrawing fluorine atoms, dictates its solubility, acidity, and crystalline structure.
| Property | Value | Source(s) |
| CAS Number | 205533-31-9 | |
| Molecular Formula | C₇H₄F₂O₃ | |
| Molecular Weight | 174.10 g/mol | |
| IUPAC Name | 4,5-difluoro-2-hydroxybenzoic acid | |
| Synonyms | 4,5-Difluorosalicylic acid, 2-Hydroxy-4,5-difluorobenzoic acid | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Not explicitly available, though related fluorinated hydroxybenzoic acids have melting points in the range of 180-220 °C. | |
| Solubility | Soluble in polar organic solvents. | [1] |
| pKa | Not explicitly available. The presence of two electron-withdrawing fluorine atoms is expected to increase the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to salicylic acid. |
InChI and SMILES Identifiers:
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InChI: 1S/C7H4F2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12)
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SMILES: O=C(O)c1c(O)cc(F)c(F)c1
Synthesis and Reactivity
The synthesis of 4,5-difluoro-2-hydroxybenzoic acid is not widely detailed in the literature; however, a plausible and efficient synthetic route can be extrapolated from the synthesis of structurally similar compounds, such as 4-fluoro-2-hydroxybenzoic acid.
Proposed Synthetic Pathway
A logical approach involves the nucleophilic aromatic substitution of a fluorine atom in a more heavily fluorinated precursor. The synthesis of 4-fluoro-2-hydroxybenzoic acid from 2,4-difluorobenzoic acid serves as an excellent template for this transformation.[2]
Figure 1. Proposed synthetic pathway for 4,5-Difluoro-2-hydroxybenzoic acid.
Experimental Protocol (Hypothetical):
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Carboxylation of 1,2,4,5-Tetrafluorobenzene: To a solution of 1,2,4,5-tetrafluorobenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The resulting aryllithium species is then quenched by bubbling dry carbon dioxide gas through the solution. An acidic workup with aqueous HCl yields 2,4,5-trifluorobenzoic acid.
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Regioselective Hydroxylation: The 2,4,5-trifluorobenzoic acid is dissolved in dimethyl sulfoxide (DMSO), and a stoichiometric amount of sodium hydroxide is added. The reaction mixture is heated to induce nucleophilic aromatic substitution of the fluorine atom at the 2-position, which is activated by the adjacent carboxylic acid group. The choice of the 2-position for substitution is directed by the strong electron-withdrawing effect of the carboxyl group, making the ortho-fluorine the most electrophilic. Upon completion, the reaction is cooled, diluted with water, and acidified to precipitate the final product, 4,5-difluoro-2-hydroxybenzoic acid.
Reactivity Profile
The reactivity of 4,5-difluoro-2-hydroxybenzoic acid is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl group, and the fluorinated aromatic ring.
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Carboxylic Acid: This group undergoes typical reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. The acidity of the carboxylic acid is enhanced by the electron-withdrawing effects of the two fluorine atoms.
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Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated. Its acidity is also increased by the fluorine substituents.
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Aromatic Ring: The electron-rich aromatic ring is susceptible to electrophilic aromatic substitution, although the substitution pattern will be directed by the existing functional groups. The fluorine atoms are generally poor leaving groups in nucleophilic aromatic substitution unless activated by a strongly electron-withdrawing group in the ortho or para position.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons will appear as doublets of doublets due to coupling with each other and with the fluorine atoms. The chemical shifts of the acidic protons will be broad and concentration-dependent.
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¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the fluorine atoms will show characteristic splitting due to C-F coupling. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch of the phenol (around 3200-3600 cm⁻¹), and C-F stretches in the fingerprint region (around 1000-1300 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) will show a molecular ion peak (M⁺) at m/z 174. The fragmentation pattern will likely involve the loss of H₂O (M-18), CO (M-28), and COOH (M-45), which are common fragmentation pathways for benzoic acids.
Applications in Research and Development
The unique structural features of 4,5-difluoro-2-hydroxybenzoic acid make it a valuable building block in several areas of chemical research, particularly in drug discovery and materials science.
Medicinal Chemistry and Drug Discovery
The introduction of fluorine atoms into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.
Figure 2. Role of 4,5-Difluoro-2-hydroxybenzoic Acid in Drug Discovery.
4,5-Difluoro-2-hydroxybenzoic acid can serve as a scaffold or an intermediate in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor modulators. The salicylic acid motif is a well-known pharmacophore, and the addition of fluorine atoms provides a powerful tool for fine-tuning the properties of new drug candidates.
Materials Science
Fluorinated organic molecules are of great interest in materials science for the development of liquid crystals, polymers, and other advanced materials. The polarity and rigidity of the 4,5-difluoro-2-hydroxybenzoic acid core can be exploited to design molecules with specific electronic and self-assembly properties.
Safety and Handling
As a laboratory chemical, 4,5-difluoro-2-hydroxybenzoic acid should be handled with appropriate safety precautions.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
4,5-Difluoro-2-hydroxybenzoic acid is a versatile and valuable building block for chemical synthesis. Its unique combination of functional groups and the presence of fluorine atoms provide a powerful platform for the development of new pharmaceuticals and advanced materials. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for unlocking its full potential in research and development.
References
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PubChem. 4,5-Difluoro-2-hydroxybenzoic acid. [Link]
